Calphostin C

Protein Kinase C Isoform Selectivity Inhibitor Profiling

Calphostin C (UCN-1028C, CAS 121263-19-2) is a perylenequinone natural product isolated from the fungus Cladosporium cladosporioides. It is widely recognized as a potent, selective, and light-dependent inhibitor of protein kinase C (PKC).

Molecular Formula C44H38O14
Molecular Weight 790.8 g/mol
CAS No. 121263-19-2
Cat. No. B1678507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalphostin C
CAS121263-19-2
SynonymsPKF115584;  PKF 115 584;  PKF 115-584;  Calphostin C;  UCN 1028C;  Perylene, carbonic acid deriv.
Molecular FormulaC44H38O14
Molecular Weight790.8 g/mol
Structural Identifiers
SMILESCC(CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)CC(C)OC(=O)OC6=CC=C(C=C6)O)OC(=O)C7=CC=CC=C7
InChIInChI=1S/C44H38O14/c1-20(56-43(50)22-10-8-7-9-11-22)16-25-31-32-26(17-21(2)57-44(51)58-24-14-12-23(45)13-15-24)42(55-6)40(49)34-28(47)19-30(53-4)36(38(32)34)35-29(52-3)18-27(46)33(37(31)35)39(48)41(25)54-5/h7-15,18-21,45,48-49H,16-17H2,1-6H3/t20-,21-/m1/s1
InChIKeyLSUTUUOITDQYNO-NHCUHLMSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityDMF /dimethylformamide/ 1 mg/mL;  DMSO /dimethylsulfoxide/ 1 mg/mL;  ethanol 1 mg/mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Calphostin C Procurement Guide: Potent and Selective Protein Kinase C Inhibitor for Research and Development


Calphostin C (UCN-1028C, CAS 121263-19-2) is a perylenequinone natural product isolated from the fungus Cladosporium cladosporioides [1]. It is widely recognized as a potent, selective, and light-dependent inhibitor of protein kinase C (PKC) . Its primary mechanism of action involves competitive binding at the diacylglycerol (DAG) and phorbol ester binding site within the PKC regulatory domain, distinguishing it from inhibitors that target the highly conserved catalytic domain [2]. Calphostin C exhibits nanomolar potency against classical and novel PKC isoforms (IC50 ~ 50 nM) and displays >1,000-fold selectivity over other serine/threonine and tyrosine kinases [3].

Why Calphostin C Cannot Be Simply Replaced with Other PKC Inhibitors in Research


Generic substitution among PKC inhibitors is scientifically inadvisable due to profound differences in mechanism, selectivity, and off-target profiles that directly impact experimental outcomes. Unlike staurosporine and H-7, which are non-selective inhibitors targeting the conserved ATP-binding catalytic domain, Calphostin C uniquely targets the regulatory DAG/phorbol ester binding site, resulting in distinct isoform selectivity and PKC-independent effects [1]. Furthermore, its photo-dependent activation provides a level of spatiotemporal control over cytotoxicity unattainable with constitutive inhibitors [2]. Finally, its ability to inhibit drug-resistant tumor cells via apoptosis induction, independent of p53 status, represents a therapeutic window not shared by standard chemotherapeutics like paclitaxel or doxorubicin [3]. Substituting Calphostin C with a generic alternative will yield divergent, and potentially confounding, experimental data.

Quantitative Evidence: Calphostin C's Differentiated Performance Against Comparators


Selective Inhibition of Novel PKCδ Isoform Over Classical PKCγ Compared to Chelerythrine

In a direct head-to-head comparison using an in vivo yeast model, Calphostin C demonstrated a clear isoform preference distinct from chelerythrine chloride. Calphostin C was a more efficient inhibitor of the novel PKCδ isoform, whereas chelerythrine was more efficient against the classical PKCγ isoform [1].

Protein Kinase C Isoform Selectivity Inhibitor Profiling

Light-Dependent Cytotoxicity with >5-Fold On/Off Ratio Enables Controlled Cell Death

Unlike staurosporine, which causes constitutive cell death, Calphostin C's cytotoxic effect is strictly dependent on light activation. In a comparative study of vascular tone, Calphostin C was 59-fold more potent against myogenic tone than Ca2+-induced tone and 8-fold more specific for myogenic tone than staurosporine [1]. Its IC50 for PKC inhibition (50 nM) is achieved at concentrations 5-fold lower than those required for light-dependent cytotoxicity [2].

Photodynamic Therapy Apoptosis Cytotoxicity

Unique Mechanism: DAG-Binding Site Competition vs. ATP-Catalytic Domain Inhibition

Calphostin C inhibits PKC by competing at the diacylglycerol (DAG) and phorbol ester binding site on the regulatory domain, a mechanism distinct from the non-selective catalytic domain inhibitors staurosporine and H-7 [1]. In functional assays on rat aortic smooth muscle, 1 µM Calphostin C completely abolished phorbol ester (TPA)-induced contractions but had no effect on KCl-induced contractions, whereas H-7 and staurosporine non-selectively inhibited both, confirming Calphostin C's higher selectivity for PKC-mediated signaling [2].

Mechanism of Action Regulatory Domain Inhibitor Selectivity

Direct PLD1/PLD2 Inhibition: A PKC-Independent Effect Not Shared by Many PKC Inhibitors

While Calphostin C is known as a PKC inhibitor, it also exhibits a potent, direct inhibitory effect on mammalian phospholipase D (PLD) isoenzymes PLD1 and PLD2 with an IC50 of approximately 100 nM [1]. This PKC-independent activity is a unique off-target effect that can confound experimental interpretation but also provides a distinct pharmacological tool. In contrast, the reference PKC inhibitor Gö6976 (IC50 ~2-6 nM for PKCα/βI) does not exhibit this direct PLD inhibition, making it a cleaner tool for studying PKC-specific effects but limiting its utility in PLD-related investigations [2].

Phospholipase D Off-Target Activity Cell Signaling

Efficacy in Drug-Resistant Tumors: Overcoming Paclitaxel and Doxorubicin Resistance

Calphostin C demonstrates cytotoxic activity against cancer cells that have developed resistance to standard chemotherapeutics. According to patent literature, it is effective in treating tumor cells resistant to taxanes (e.g., paclitaxel) and anthracyclines (e.g., doxorubicin) [1]. Its mechanism of inducing apoptosis is independent of p53 tumor suppressor status and genetic background, a common pathway through which chemoresistance develops [2]. At a concentration of 100 nM with light activation, Calphostin C induced apoptosis in 78% of treated prostate cancer cells within 24 hours, regardless of their p53 status or metastatic potential [2].

Multidrug Resistance Cancer Therapeutics Apoptosis

Optimal Research and Industrial Application Scenarios for Calphostin C


Functional Dissection of PKC Isoform-Specific Signaling in Disease Models

Calphostin C's isoform selectivity profile, which favors novel PKCs (e.g., PKCδ) over classical PKCs (e.g., PKCγ) [1], makes it an indispensable tool for parsing the contributions of different PKC isoforms to complex biological processes such as cell proliferation, differentiation, and inflammation. Researchers investigating isoform-specific roles in cancer, cardiovascular disease, or neurology will find Calphostin C essential for generating data that cannot be obtained with pan-PKC or catalytic domain inhibitors.

Investigating Photodynamic Therapy (PDT) and Controlled Apoptosis

The strict light-dependence of Calphostin C's cytotoxic activity, with an effective on/off concentration window of >5-fold [2], positions it as a premier tool for PDT research. Its ability to induce rapid, p53-independent apoptosis in a spatially and temporally controlled manner [3] is invaluable for studies in oncology and ophthalmology, where minimizing damage to surrounding healthy tissue is paramount. This application is unique among PKC inhibitors.

Mechanistic Studies on Overcoming Multidrug Resistance (MDR)

For research programs focused on circumventing drug resistance in oncology, Calphostin C is a key compound. Its demonstrated efficacy against tumor cells resistant to frontline chemotherapeutics like paclitaxel and doxorubicin [4], coupled with its p53-independent mechanism of action [5], provides a unique platform for studying alternative cell death pathways and developing novel therapeutic strategies for refractory cancers.

Dual-Target Studies: PKC and Phospholipase D (PLD) Crosstalk

In studies where the interplay between PKC and PLD signaling is under investigation, Calphostin C serves as a unique dual inhibitor with IC50 values of 50 nM for PKC [6] and 100 nM for PLD1/PLD2 [7]. Its distinct profile allows researchers to probe the combined effects of inhibiting both enzymes simultaneously, a scenario relevant to understanding complex signal transduction networks in cancer, immune cell activation, and intracellular trafficking.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Calphostin C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.